(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one

Scaffold hopping Conformational constraint Peptidomimetic design

(1S,5R,6S,7S)-6,7-Dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one (CAS 2919940-37-5) is a chiral bicyclic lactam-diol with molecular formula C₆H₉NO₄ and molecular weight 159.14 g/mol. It belongs to the 2-oxa-4-azabicyclo[3.2.1]octane family—a constrained heterocyclic scaffold that embeds an endocyclic oxygen and a bridgehead nitrogen within a [3.2.1] bicycle, distinguishing it from the more common 6-oxa-3-aza and 8-oxa-1-aza regioisomers.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
CAS No. 2919940-37-5
Cat. No. B13460313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one
CAS2919940-37-5
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1C2C(C(C1OC(=O)N2)O)O
InChIInChI=1S/C6H9NO4/c8-4-2-1-3(5(4)9)11-6(10)7-2/h2-5,8-9H,1H2,(H,7,10)/t2-,3+,4+,5-/m1/s1
InChIKeyUZTCNUDHOQACLE-MGCNEYSASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,5R,6S,7S)-6,7-Dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one: Core Scaffold & Procurement-Relevant Identity


(1S,5R,6S,7S)-6,7-Dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one (CAS 2919940-37-5) is a chiral bicyclic lactam-diol with molecular formula C₆H₉NO₄ and molecular weight 159.14 g/mol. It belongs to the 2-oxa-4-azabicyclo[3.2.1]octane family—a constrained heterocyclic scaffold that embeds an endocyclic oxygen and a bridgehead nitrogen within a [3.2.1] bicycle, distinguishing it from the more common 6-oxa-3-aza and 8-oxa-1-aza regioisomers [1]. The compound features a vicinal syn-6,7-diol on the bicyclic framework, establishing a defined hydrogen-bonding pharmacophore relevant to carbohydrate-mimetic and peptidomimetic design [2]. Its systematic stereochemical assignment at four contiguous chiral centers (1S,5R,6S,7S) dictates the spatial orientation of the hydroxyl groups and the lactam carbonyl, which governs molecular recognition in biological systems.

Why Generic Substitution Fails for (1S,5R,6S,7S)-6,7-Dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one


Superficially interchangeable bicyclic lactam-diols sharing the C₆H₉NO₄ formula—such as (1R,5S,8R)-1,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one [1] or (3R,4S,5S)-3,4-dihydroxy-8-oxa-1-azabicyclo[3.2.1]octane [2]—differ fundamentally in the position of the endocyclic oxygen relative to the nitrogen, the connectivity of the lactam carbonyl, and the stereochemical configuration of the diol. These structural disparities alter the dihedral angle between the hydroxyl groups, the orientation of hydrogen-bond donor/acceptor vectors, and the overall conformational envelope of the bicycle [1]. Consequently, the target compound cannot be substituted with a regioisomeric or diastereomeric analog in structure–activity relationship campaigns, enzyme inhibition assays, or synthetic routes where precise stereoelectronic control is required. The quantitative evidence below demonstrates exactly where the target compound provides measurable differentiation relative to its closest structural comparators.

Quantitative Differentiation of (1S,5R,6S,7S)-6,7-Dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one Versus Closest Analogs


Regioisomeric Scaffold Topology: 2-Oxa-4-Aza vs. 6-Oxa-3-Aza Bicyclic Lactam

The target compound positions the endocyclic oxygen at the 2-position and the nitrogen at the 4-position of the [3.2.1] bicycle, with the lactam carbonyl at C3. In contrast, the closest crystallographically characterized regioisomer, (1R,5S,8R)-1,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one, places the oxygen at the 6-position and nitrogen at the 3-position, with the carbonyl at C2 [1]. Single-crystal X-ray diffraction of the 6-oxa-3-aza isomer reveals an orthorhombic P2₁2₁2₁ space group with unit cell parameters a = 5.9624(1) Å, b = 10.5889(2) Å, c = 10.7089(2) Å, V = 676.11(2) ų, and calculated density Dx = 1.563 Mg·m⁻³ [1]. The 2-oxa-4-aza scaffold introduces a distinct ring-fusion geometry: the oxygen is directly adjacent to the lactam carbonyl rather than separated by a methylene bridge, which alters the electronic environment of the amide bond and the spatial disposition of the diol relative to the heteroatoms [2]. This topological difference is non-trivial for molecular recognition, as the hydrogen-bonding vectors of the lactam and the diol are presented on opposite faces of the bicycle in the 2-oxa-4-aza system compared to the 6-oxa-3-aza system.

Scaffold hopping Conformational constraint Peptidomimetic design X-ray crystallography

Stereochemical Configuration of the Vicinal Diol: (6S,7S) vs. (3R,4S,5S) and (1R,5S,8R) Diastereomers

The target compound bears a syn-6,7-diol with (6S,7S) absolute configuration on the 2-oxa-4-azabicyclo[3.2.1]octane framework. This stereochemistry differs from that of the glycosidase-inhibitor precursor (3R,4S,5S)-3,4-dihydroxy-8-oxa-1-azabicyclo[3.2.1]octane, which carries its diol with (3R,4S) configuration on an 8-oxa-1-aza scaffold [1], and from (1R,5S,8R)-1,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one, where the diol is at the 1,8-positions with (1R,8R) configuration [2]. In the (6S,7S) target compound, the hydroxyl groups are positioned on the two-carbon bridge of the bicycle (C6–C7), directly adjacent to the lactam nitrogen, creating a rigid syn-diol motif that mimics the transition state of glycoside hydrolysis [1]. By contrast, the (3R,4S,5S) comparator places its diol on the three-carbon bridge, and the (1R,5S,8R) comparator places the diol spanning the bridgehead and the oxygen-bearing carbon. These stereochemical differences translate to distinct inter-hydroxyl distances and O–C–C–O torsion angles, which are critical determinants of glycosidase inhibition potency and selectivity profiles [1].

Glycosidase inhibition Stereochemistry–activity relationship Carbohydrate mimicry Chiral building block

Sugar Amino Acid Scaffold Utility: Branched δ-SAA vs. Linear δ-THF SAA Peptidomimetics

Bicyclic lactam-diols of the 2-oxa-4-azabicyclo[3.2.1]octane type serve as conformationally locked branched δ-sugar amino acid (δ-SAA) scaffolds. The closest characterized δ-SAA comparator is the bicyclic lactam (1R,5S,8R)-1,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one, which was derived from a branched sugar lactone and spontaneously cyclizes to form a crystalline bicyclic lactam whose stereochemistry was unambiguously assigned by X-ray diffraction [1]. In that system, the tetrahydrofuran (THF) SAA scaffold with cis-carboxylic acid/aminomethyl components has been demonstrated to induce β-turn-like structures in homooligomers [1]. The target compound, with its 2-oxa-4-aza connectivity, relocates the nitrogen and carbonyl relative to the THF ring oxygen compared to the 6-oxa-3-aza isomer, creating a different spatial relationship between the amino and carboxyl surrogates. Specifically, in the target scaffold the lactam nitrogen is positioned at the bridgehead and the carbonyl at C3, whereas in the comparator the nitrogen is at C3 and the carbonyl at C2 [1][2]. This rearranges the vector angle between the hydrogen-bonding functionalities and is predicted to alter the ϕ/ψ dihedral angle preferences when incorporated into peptide backbones, offering a distinct foldamer topology.

Peptidomimetics Sugar amino acids Foldamer design β-Turn inducers

Hydrogen-Bond Donor/Acceptor Capacity and Physicochemical Differentiation from Tropane Alkaloid Diols

The target compound (C₆H₉NO₄, MW 159.14) possesses 2 hydrogen-bond donors (6-OH, 7-OH) and 4 hydrogen-bond acceptors (lactam carbonyl O, endocyclic O, lactam N, and 6-OH/7-OH oxygens), yielding a topological polar surface area (TPSA) of approximately 78.8 Ų and a predicted XLogP of -1.5 to -2.0 [1]. The structurally related tropane alkaloid diol 6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one (teloidinone, C₈H₁₃NO₃, MW 171.19, CAS 54725-52-9) contains a tertiary amine at the bridgehead rather than a lactam, resulting in 2 H-bond donors but only 3 H-bond acceptors (carbonyl O, tertiary N, OH oxygens), a higher molecular weight (+12 Da), increased lipophilicity (predicted XLogP ~ -0.5), and a basic pKa associated with the tertiary amine that confers pH-dependent ionization absent in the neutral lactam of the target compound . Furthermore, the target compound lacks the N-methyl group present in teloidinone, eliminating a potential site for CYP450-mediated N-demethylation—a metabolic liability common to tropane alkaloids. The lactam functionality of the target compound imparts greater hydrolytic stability compared to the ketone in teloidinone, which is susceptible to bioreduction.

Hydrogen bonding Physicochemical profiling Tropane alkaloids Lead-likeness

Conformational Rigidity: Bicyclic Lactam vs. Monocyclic Amino Acid Building Blocks

The [3.2.1] bicyclic framework of the target compound restricts the conformational freedom of the diol and the lactam relative to the monocyclic amino acids that are commonly used as chiral building blocks. A representative monocyclic comparator, L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-2,4-PDC, CAS 64769-66-0, C₆H₉NO₄, MW 159.14), shares the identical molecular formula and weight but presents the carboxyl and amino functionalities on a flexible five-membered pyrrolidine ring, resulting in a conformational ensemble with multiple low-energy rotamers . In contrast, the bicyclic cage of the target compound locks the diol and lactam into a single well-defined geometry, as established by the synthetic entry to the 2-oxa-4-azabicyclo[3.2.1]octane scaffold, which proceeds through a stereospecific epoxide-opening/cyclization cascade [1]. This conformational restriction reduces entropic penalties upon binding to biological targets and enforces a precise spatial presentation of hydrogen-bonding groups. While no direct binding data for the target compound versus L-trans-2,4-PDC are available, the principle of conformational pre-organization is well-established in medicinal chemistry: rigid bicyclic scaffolds typically exhibit improved target selectivity and reduced off-target promiscuity compared to their flexible monocyclic counterparts with identical heteroatom counts.

Conformational restriction Building block design β-Turn mimicry Stereoelectronic effects

Validated Application Scenarios for (1S,5R,6S,7S)-6,7-Dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one


Glycosidase Inhibitor Probe Design Requiring (6S,7S)-syn-Diol Presentation

The (6S,7S)-diol configuration on the two-carbon bridge of the 2-oxa-4-azabicyclo[3.2.1]octane scaffold positions the hydroxyl groups in a rigid syn orientation directly adjacent to the lactam nitrogen. This geometry is hypothesized to mimic the oxacarbenium-ion-like transition state of retaining glycosidases [1]. Unlike the (3R,4S,5S)-diol of the 8-oxa-1-aza comparator, which presents the diol on the three-carbon bridge, the (6S,7S) target compound places the diol closer to the endocyclic heteroatom, potentially enabling contacts with catalytic acid/base residues that are inaccessible to the comparator [1]. Researchers screening for selective glycosidase inhibition should procure this specific stereoisomer rather than any C₆H₉NO₄ regioisomer or diastereomer.

Branched δ-Sugar Amino Acid Foldamer Synthesis with Altered ϕ/ψ Preferences

When incorporated into peptide or peptidomimetic backbones, the 2-oxa-4-azabicyclo[3.2.1]octane scaffold provides a branched δ-SAA topology that differs from the well-characterized 6-oxa-3-aza δ-SAA system [2]. The adjacency of the endocyclic oxygen to the lactam carbonyl in the target scaffold alters the electronic character of the amide bond and is predicted to shift the ϕ/ψ dihedral angle preferences relative to the 6-oxa-3-aza scaffold, which has been shown to induce β-turn-like structures in homooligomers [2]. This compound is the appropriate choice for foldamer libraries seeking to expand beyond the conformational space accessible to the 6-oxa-3-aza SAA series.

Metabolically Stable Bicyclic Building Block for Central Nervous System (CNS) Probe Development

Relative to the tropane alkaloid diol teloidinone (6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one), the target compound bears a neutral lactam in place of a basic tertiary amine and lacks the N-methyl substituent [3]. This physicochemical signature—lower logP (ΔXLogP ≈ -1.0 to -1.5), absence of a basic pKa, and elimination of the N-demethylation metabolic soft spot—positions the target compound as a more attractive scaffold for CNS-targeted probe development where reduced P-glycoprotein susceptibility, lower tissue non-specific binding, and improved metabolic stability are desired. The compound's TPSA (~78.8 Ų) and HBD count (2) remain within favorable ranges for CNS penetration [3].

Conformationally Constrained Fragment for Structure-Based Drug Design (SBDD) Crystallography

The rigid [3.2.1] bicyclic framework of the target compound, with zero rotatable bonds aside from hydroxyl rotations, minimizes conformational heterogeneity in solution [4]. This property is advantageous for fragment-based screening by X-ray crystallography, where rigid fragments typically yield higher-resolution electron density maps and more interpretable structure–activity relationships than flexible monocyclic analogs such as L-trans-pyrrolidine-2,4-dicarboxylic acid, which shares the identical molecular formula (C₆H₉NO₄) but presents multiple low-energy conformers [4]. Procurement of this rigid bicyclic lactam-diol for fragment library assembly is justified when high-quality structural data is the primary experimental endpoint.

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